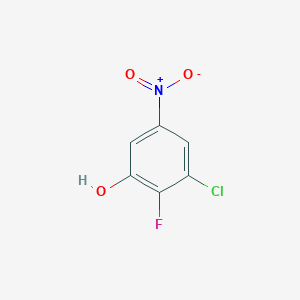

3-氯-2-氟-5-硝基苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2-fluoro-5-nitrophenol is a compound that is not directly studied in the provided papers. However, the papers do provide insights into related compounds and their properties, which can help infer some aspects of 3-Chloro-2-fluoro-5-nitrophenol's characteristics. The papers discuss various nitrophenol and chlorophenol derivatives, their synthesis, structural analysis, and reactivity, which are relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, nitration, and substitution reactions. For instance, 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate is synthesized from 2-chloro-4-fluorophenol through acylation with ethyl chloroformate followed by nitration with fuming nitric acid . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and subsequent demethylation . These methods suggest that the synthesis of 3-Chloro-2-fluoro-5-nitrophenol could also involve halogenation and nitration steps tailored to its specific substitution pattern.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and sometimes X-ray diffraction. For example, the Schiff-base compound related to the target molecule was characterized using these methods, and its electronic properties were investigated using Density Functional Theory (DFT) . These techniques could be applied to determine the molecular structure of 3-Chloro-2-fluoro-5-nitrophenol and to predict its electronic properties.

Chemical Reactions Analysis

The reactivity of chloro- and nitrophenols with chlorine atoms has been studied, providing rate coefficients for their reactions. These reactions are important for understanding the environmental impact of these compounds, such as their potential to form ozone and secondary organic aerosols . The degradation pathway of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 involves an initial reduction to a hydroxylamino derivative followed by a Bamberger rearrangement and reductive dechlorination . This information could be useful in predicting the degradation pathways of 3-Chloro-2-fluoro-5-nitrophenol in similar biological or environmental contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives, such as their polarizability and hyperpolarizability, can be calculated and interpreted theoretically . These properties are significant for understanding the behavior of these compounds under different conditions. The kinetic studies of gas-phase reactions provide insights into the reactivity and stability of these compounds in the atmosphere . The synthesis papers also often report on the purity and yield of the synthesized compounds, which are critical for assessing the efficiency of the synthesis methods .

科学研究应用

化学反应和机理:

- 在 Cervera、Marquet 和 Martin (1996) 的研究中,分析了相关化合物的 SNAr(亲核芳香取代)反应,展示了此类化合物中氯原子的取代过程 (Cervera, Marquet, & Martin, 1996).

- Schenzle 等人 (1999) 研究了 Ralstonia eutropha 对类似硝基苯酚化合物的降解,阐明了所涉及的酶促途径 (Schenzle, Lenke, Spain, & Knackmuss, 1999).

- Clewley 等人 (1989) 研究了通过卤代苯酚的硝化形成卤代硝基环己二烯酮,有助于理解此类化合物的反应性 (Clewley, Cross, Fischer, & Henderson, 1989).

有机化学中的合成和应用:

- 王大辉 (2010) 探索了 2-氯-4-氟-5-硝基苯乙基碳酸酯的合成,提供了对反应机理和动力学的见解 (王大辉, 2010).

- Hamadi 等人 (1998) 的研究重点是氟代吩噻嗪的合成,展示了 Smiles 重排在复杂有机化合物合成中的应用 (Hamadi, Gupta, & Gupta, 1998).

环境和生物降解研究:

- 在 D. Sreekanth 等人 (2009) 的研究中,研究了在厌氧条件下酚类化合物(包括类似的硝基苯酚)的降解,这对环境修复具有影响 (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

- Takanashi 等人 (2012) 专注于硝基苯酚衍生物的氯化,研究了致突变物的潜在形成,这与水处理和环境安全有关 (Takanashi, Abiru, Tanaka, Kishida, Nakajima, Ohki, Kondo, Kameya, & Matsushita, 2012).

作用机制

Target of Action

It’s known that nitrophenols are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that the compound may interact with a variety of biological targets.

Mode of Action

Nitrophenols are known to participate in various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the compound’s targets .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling , it may be involved in pathways related to carbon-carbon bond formation.

属性

IUPAC Name |

3-chloro-2-fluoro-5-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMASDVKWUWQEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-nitrophenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2515348.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)